molecular formula C9H10O2 B073665 3-Hydroxypropiophenone CAS No. 1321-48-8

3-Hydroxypropiophenone

Cat. No. B073665
CAS RN: 1321-48-8
M. Wt: 150.17 g/mol
InChI Key: PQCFUZMQHVIOSM-UHFFFAOYSA-N
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Description

3-Hydroxypropiophenone, also known as 1-(3-Hydroxyphenyl)-1-propanone, is a chemical compound with the molecular formula C9H10O2 . It is an indispensable constituent in the production of several therapeutic pharmaceuticals such as levodopa and benserazide . It serves as a crucial intermediate and its applications also encompass the synthesis of both the antihypertensive agents and the antidepressants .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypropiophenone consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 150.174 Da and the monoisotopic mass is 150.068085 Da .

properties

IUPAC Name

3-hydroxy-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCFUZMQHVIOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927537
Record name 3-Hydroxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-phenylpropan-1-one

CAS RN

1321-48-8, 5650-41-9
Record name Hydroxypropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3OOP8T819
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Determination of the absolute configuration, optical purity and reaction yield of 1-phenyl-1,3-propanediol or a derivative thereof in the examples was determined by high pressure liquid chromatography (column: Chiral Cell OB, manufactured by Daisel Chemical Co., eluent: hexane/2-propanol (8/2), flow rate: 0.7 ml/min, detection: UV 210 nm). The reaction yield represents the mole percentage of (S)-1-phenyl-1,3-propanediol produced per mole of 1-phenylpropan-3-ol-1-one added as starting material.
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hexane 2-propanol
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